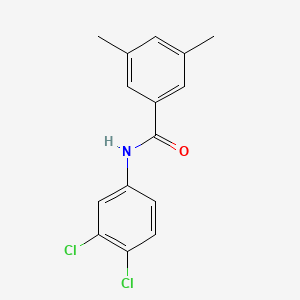

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide

Description

N-(3,4-Dichlorophenyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group attached to a 3,5-dimethyl-substituted benzoyl moiety. Benzamide derivatives are known for their diverse applications, including use as pesticides (e.g., tebufenozide, procymidone) and antitumor agents (e.g., 3,4-dichlorophenyl-containing acrylamides) . The 3,4-dichlorophenyl group is a critical pharmacophore, influencing bioactivity through electronic and steric effects, while the 3,5-dimethylbenzamide scaffold enhances metabolic stability .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-11(6-9)15(19)18-12-3-4-13(16)14(17)8-12/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMNGQJFBUSGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Chlorine Position :

- The 3,4-dichlorophenyl group in the target compound contrasts with the 3,5-dichlorophenyl group in procymidone . This positional difference likely alters binding affinity in biological systems; for example, procymidone’s 3,5-dichlorophenyl moiety enhances fungicidal activity by optimizing hydrophobic interactions with fungal enzyme targets .

- Compounds with 3,4-dichlorophenyl groups (e.g., linuron, diuron) are associated with herbicidal activity, suggesting the target compound may share similar pesticidal properties .

- Functional Group Variations: Benzamide vs. Benzohydrazide: Tebufenozide’s benzohydrazide structure (N-tert-butyl hydrazide) confers insecticidal activity distinct from benzamides, which are more common in fungicides and pharmaceuticals .

Pharmacological and Pesticidal Activity

- Antitumor Potential: Amides containing 3,4-dichlorophenyl groups, such as (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide, exhibit potent activity against gastric cancer cells (IC₅₀ values < 10 μM) . The target compound’s 3,5-dimethylbenzamide group may improve bioavailability compared to acrylamide derivatives.

- Pesticidal Efficacy: Procymidone (3,5-dichlorophenyl dicarboximide) inhibits succinate dehydrogenase in fungi, while tebufenozide (3,5-dimethylbenzohydrazide) acts as an ecdysone agonist in insects . The absence of a dicarboximide or hydrazide group in the target compound suggests a different mode of action, possibly targeting acetylcholine receptors or cytochrome P450 enzymes, as seen in neonicotinoids .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Procymidone | 3,5-Dinitro-N-(4-nitrophenyl)benzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~325 (estimated) | 283.1 | 377.2 |

| LogP (Predicted) | ~3.8 | 3.1 | ~2.5 |

| Solubility | Low (lipophilic) | Moderate in DMSO | Low in water, high in DMF |

| Key Functional Groups | Dichlorophenyl, dimethylbenzamide | Dichlorophenyl, dicarboximide | Nitro, benzamide |

- Lipophilicity : The 3,5-dimethyl groups in the target compound enhance lipophilicity (LogP ~3.8), favoring membrane penetration in biological systems .

- Nitro Substituents : The 3,5-dinitro derivative shows reduced LogP (~2.5) due to nitro groups’ polar nature, which may limit blood-brain barrier penetration but improve solubility in polar solvents.

Biological Activity

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group and a dimethylbenzamide structure that contribute to its biological activity. The presence of chlorine substituents enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating their activity. This interaction can lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling : It can influence receptor-mediated signaling pathways that regulate cellular functions.

- Disruption of Cellular Processes : By altering enzyme and receptor activities, it can affect cell proliferation and apoptosis.

Therapeutic Properties

Research indicates that this compound exhibits several promising therapeutic properties:

- Anti-inflammatory Activity : Studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : It has shown potential in combating bacterial infections by disrupting bacterial cell wall synthesis or function.

- Cancer Therapy : Preliminary studies indicate that it may have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cancer inhibition | Induces apoptosis in cancer cells |

Case Studies

-

Anti-inflammatory Study :

A study evaluated the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in inflammatory markers compared to the control group, suggesting its potential for treating inflammatory diseases. -

Antimicrobial Efficacy :

In vitro tests showed that this compound effectively inhibited the growth of several bacterial strains. The compound's mechanism involved disruption of bacterial cell wall integrity, making it a candidate for further development as an antimicrobial agent. -

Cancer Cell Proliferation :

A recent investigation into the effects on cancer cell lines revealed that treatment with the compound led to a decrease in cell viability and induced apoptosis. The study highlighted its potential as a novel anti-cancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.